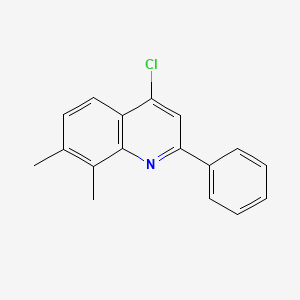
4-Chloro-7,8-dimethyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7,8-dimethyl-2-phenylquinoline is a chemical compound with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline involves several steps. One common method includes the reaction of 2-phenylquinoline with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position . The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-Chloro-7,8-dimethyl-2-phenylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-7,8-dimethyl-2-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dimethyl-2-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-7,8-dimethyl-2-phenylquinoline can be compared with other similar compounds such as:
4-Chloro-6,8-dimethyl-2-phenylquinoline: This compound has a similar structure but differs in the position of the methyl groups.
4,8-Dichloro-2,6-dimethylquinoline: This compound has two chlorine atoms and different methyl group positions.
4-Chloro-2,8-dimethylquinoline: This compound has a similar structure but lacks one of the methyl groups.
Biological Activity
4-Chloro-7,8-dimethyl-2-phenylquinoline is a synthetic compound that belongs to the quinoline family, characterized by its unique structure featuring a chloro group and two methyl groups on the quinoline ring. Its molecular formula is C₁₇H₁₄ClN, with a molecular weight of approximately 267.75 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The presence of an electron-rich aromatic system and a chloro substituent significantly influences the chemical reactivity of this compound. This structural diversity allows for various modifications that can enhance its biological efficacy.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms through which this compound operates include:
- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression : It disrupts the normal cell cycle, preventing cancer cells from dividing and proliferating.
A comparative analysis of its anticancer activity against different cancer types has been documented in several studies. For instance, a study reported IC50 values for various derivatives against breast cancer cell lines (MDA-MB231) showing promising results compared to standard drugs like 2′, 7′-dichlorofluorescein (DCF) .
| Compound | IC50 (μg/mL) | Cancer Type |
|---|---|---|
| This compound | 26.54 | Breast (MDA-MB231) |
| Derivative A | 28.82 | Lung |
| Derivative B | 30.00 | HeLa |
Antimicrobial Activity
In addition to its anticancer properties, this quinoline derivative has demonstrated antimicrobial activity against various pathogens. The binding affinity studies suggest that it interacts effectively with biological targets such as enzymes and receptors involved in microbial growth.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding to Enzymes : Molecular docking studies indicate that this compound can bind to active sites on enzymes involved in cancer progression.
- Chelation Properties : It has been suggested that the compound can act as a chelating agent for metal ions, potentially enhancing its biological effectiveness .
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Breast Cancer Treatment : In vitro studies showed that this compound significantly reduced cell viability in MDA-MB231 cells, indicating its potential as an effective treatment for breast cancer.
- Antimicrobial Efficacy : Another study reported that derivatives of this compound exhibited strong inhibition against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
Properties
CAS No. |
1156277-31-4 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
4-chloro-7,8-dimethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-9-14-15(18)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
SRDNUNPIKZXSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















